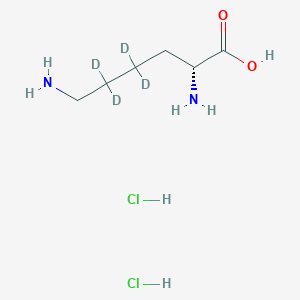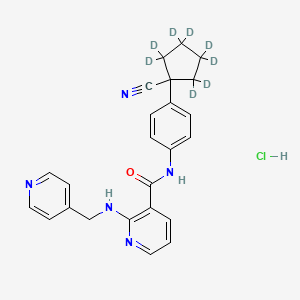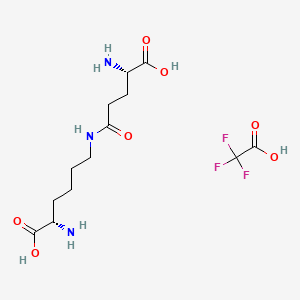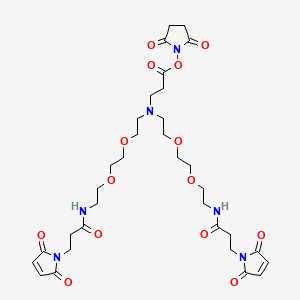
NHS-bis-PEG2-amide-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS-bis-PEG2-amide-Mal is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . It is widely used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: NHS-bis-PEG2-amide-Mal is synthesized through a series of chemical reactions involving the conjugation of N-hydroxysuccinimide (NHS) ester and maleimide groups. The NHS ester reacts with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds, while the maleimide group reacts with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, maleimide, lysine, and sulfhydryl-containing molecules.
Conditions: pH 7-9 for NHS ester reactions and pH 6.5-7.5 for maleimide reactions.
Major Products:
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Scientific Research Applications
NHS-bis-PEG2-amide-Mal has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
NHS-bis-PEG2-amide-Mal functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Comparison with Similar Compounds
NHS-PEG2-Maleimide: Similar structure with a shorter PEG spacer arm.
NHS-PEG4-Maleimide: Contains a longer PEG spacer arm, providing increased flexibility and solubility.
NHS-PEG6-Maleimide: Further extended PEG spacer arm for specific applications requiring longer linkers.
Uniqueness: NHS-bis-PEG2-amide-Mal is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. Its ability to form stable amide and thioether bonds makes it a versatile tool in the synthesis of PROTACs and other bioconjugates.
Properties
Molecular Formula |
C33H46N6O14 |
|---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[bis[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O14/c40-25(7-13-37-27(42)1-2-28(37)43)34-10-17-49-21-23-51-19-15-36(12-9-33(48)53-39-31(46)5-6-32(39)47)16-20-52-24-22-50-18-11-35-26(41)8-14-38-29(44)3-4-30(38)45/h1-4H,5-24H2,(H,34,40)(H,35,41) |
InChI Key |
WESJRLOWUQLHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN(CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



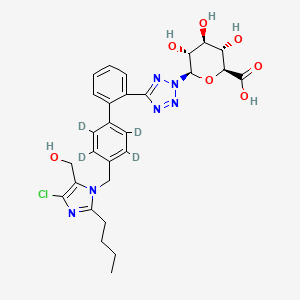
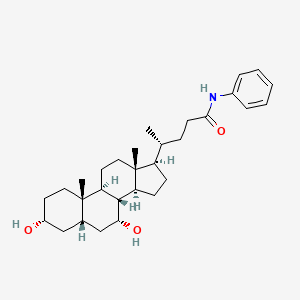
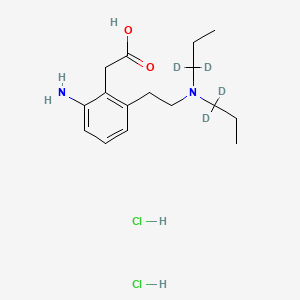
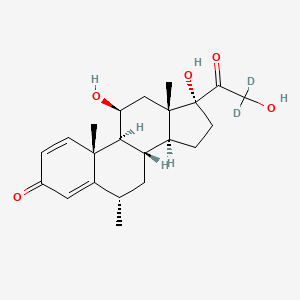


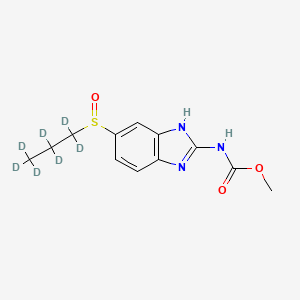
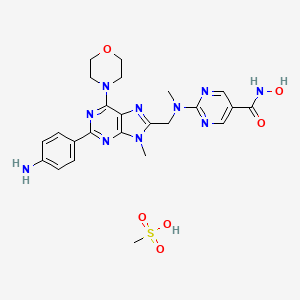

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
